
4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone, also known as FOQH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. FOQH is a hydrazone derivative of quinoline, which is a heterocyclic aromatic compound.
作用機序
The mechanism of action of 4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target molecule or cell type. In cancer cells, this compound has been found to induce apoptosis and inhibit the cell cycle, leading to cell death. This compound has also been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone, including the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. This compound could also be further studied for its potential applications in the development of organic electronic devices and as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone involves the reaction of 4-fluorobenzaldehyde with quinoline-1-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting this compound is then purified by recrystallization.
科学的研究の応用
4-fluorobenzaldehyde (1-oxido-4-quinolinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
In material science, this compound has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has been found to exhibit good electron transport properties, making it a promising material for the development of these devices.
In analytical chemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding.
特性
IUPAC Name |
(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-7-5-12(6-8-13)11-18-19-15-9-10-20(21)16-4-2-1-3-14(15)16/h1-11,21H/b18-11+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXKCMJOGBFBM-CFBAGHHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=CC=C(C=C3)F)C=CN2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/N=C/C3=CC=C(C=C3)F)/C=CN2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

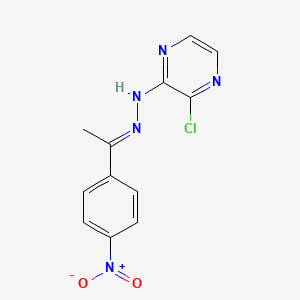
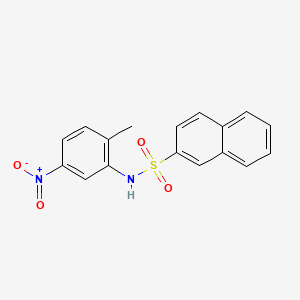

![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
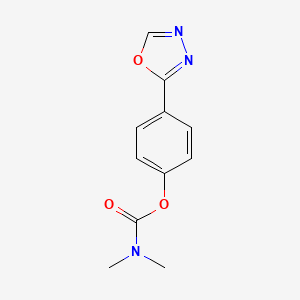
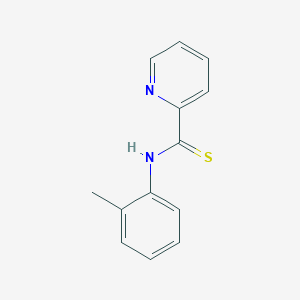
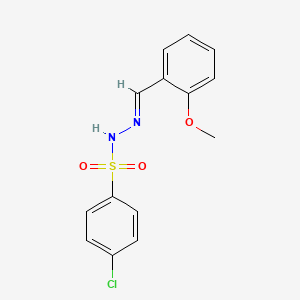
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
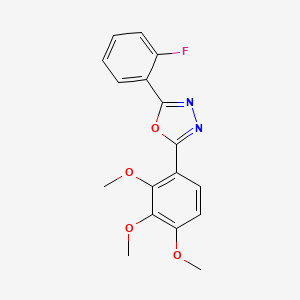
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)
